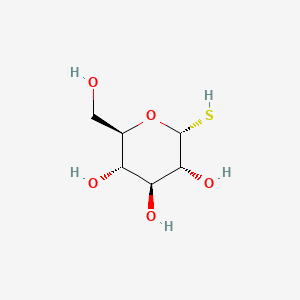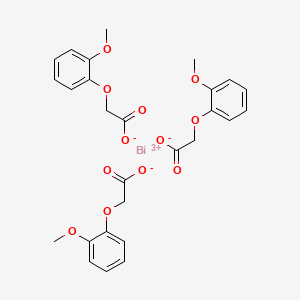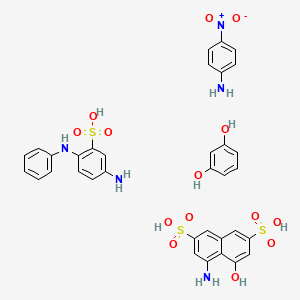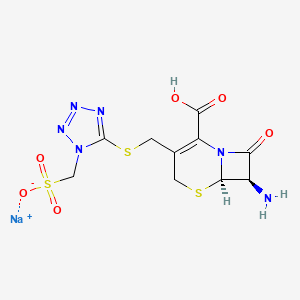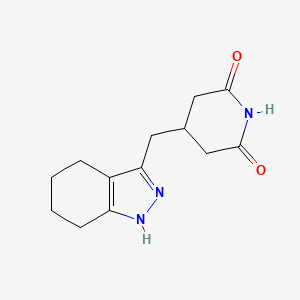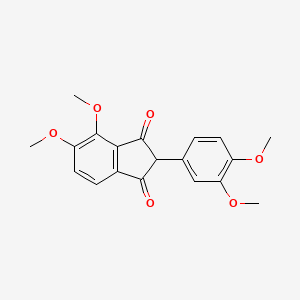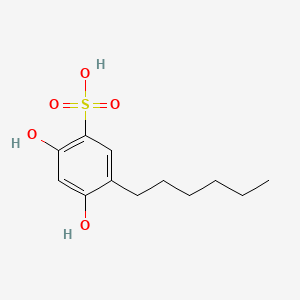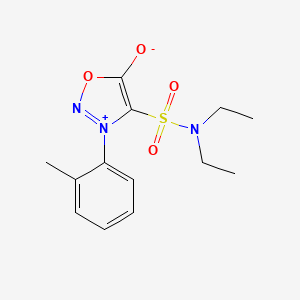
1,2,3-Oxadiazolium, 4-((diethylamino)sulfonyl)-5-hydroxy-3-(2-methylphenyl)-, inner salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Oxadiazolium, 4-((diethylamino)sulfonyl)-5-hydroxy-3-(2-methylphenyl)-, inner salt is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields This compound features an oxadiazolium ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Oxadiazolium, 4-((diethylamino)sulfonyl)-5-hydroxy-3-(2-methylphenyl)-, inner salt typically involves multiple steps:
Formation of the Oxadiazolium Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Diethylamino Sulfonyl Group: This can be achieved through sulfonylation reactions, where a sulfonyl chloride reacts with a diethylamine in the presence of a base like triethylamine.
Attachment of the 2-Methylphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the oxadiazolium ring reacts with a methyl-substituted benzene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are critical for maximizing yield and purity.
Catalysts: The use of catalysts can enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The oxadiazolium ring can be reduced to form various nitrogen-containing heterocycles.
Substitution: The diethylamino sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, other nitrogen heterocycles.
Substitution Products: Various substituted oxadiazolium derivatives.
科学研究应用
Chemistry
Catalysis: Used as a catalyst in organic synthesis due to its unique electronic properties.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory or antimicrobial agent.
Diagnostic Tools: Used in imaging and diagnostic assays.
Industry
Dyes and Pigments: Utilized in the production of dyes due to its chromophoric properties.
作用机制
The mechanism of action of 1,2,3-Oxadiazolium, 4-((diethylamino)sulfonyl)-5-hydroxy-3-(2-methylphenyl)-, inner salt involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors.
Signal Transduction Pathways: It can influence cellular signaling pathways, leading to changes in cell behavior.
相似化合物的比较
Similar Compounds
1,2,3-Triazolium Derivatives: Similar in structure but with different nitrogen arrangements.
1,2,4-Oxadiazolium Compounds: Differ in the position of the nitrogen atoms in the ring.
Sulfonyl-Substituted Heterocycles: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
Structural Features: The combination of the oxadiazolium ring with the diethylamino sulfonyl and hydroxy groups is unique.
Reactivity: Its specific reactivity patterns make it suitable for specialized applications in various fields.
属性
CAS 编号 |
85795-90-0 |
|---|---|
分子式 |
C13H17N3O4S |
分子量 |
311.36 g/mol |
IUPAC 名称 |
4-(diethylsulfamoyl)-3-(2-methylphenyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C13H17N3O4S/c1-4-15(5-2)21(18,19)12-13(17)20-14-16(12)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChI 键 |
ZXNNFZZQVGSRGJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=C(ON=[N+]1C2=CC=CC=C2C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


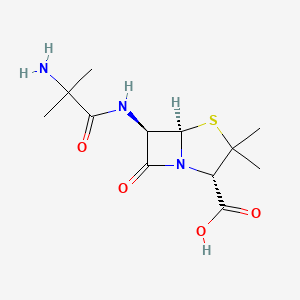

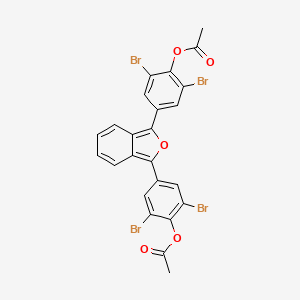

![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)
![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)
